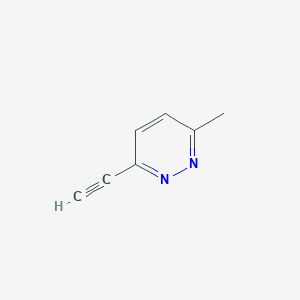

3-Ethynyl-6-methylpyridazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethynyl-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDQKQRYAKDYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517610 | |

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77778-20-2 | |

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethynyl 6 Methylpyridazine and Structural Analogs

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most robust and widely utilized methods for the formation of carbon-carbon bonds between aryl or heteroaryl halides and terminal alkynes. These strategies are paramount for the synthesis of 3-ethynyl-6-methylpyridazine, typically starting from a precursor such as 3-halo-6-methylpyridazine.

Sonogashira Cross-Coupling Reactions for C(sp)-C(sp2) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, employing a dual catalytic system of palladium and copper. rsc.orgepfl.chorganic-chemistry.org The reaction facilitates the direct formation of the C(sp)-C(sp2) bond required for synthesizing this compound from a 3-halo-6-methylpyridazine precursor and a suitable alkyne, such as ethyne (B1235809) gas or a protected equivalent like trimethylsilylacetylene. The general transformation is highly efficient and proceeds under relatively mild conditions. rsc.org

While direct examples for this compound are not extensively detailed in the literature, valuable insights can be drawn from analogous reactions on structurally similar heterocycles, such as 3-bromo-6-methyl-1,2,4,5-tetrazine. libretexts.org

The efficacy of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. Standard catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly employed. libretexts.org The phosphine (B1218219) ligands stabilize the palladium center and facilitate the catalytic cycle.

Research on analogous heterocyclic systems has shown that simple palladium(II) precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can be effective, often without the need for additional phosphine ligands, although Pd(PPh₃)₄ sometimes results in lower yields. libretexts.org N-Heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, offering greater stability and catalytic activity, which can be beneficial for challenging substrates. libretexts.orgyoutube.com The choice of catalyst can significantly impact reaction yields, as demonstrated in the synthesis of analogous 3-alkynyl-6-methyl-1,2,4,5-tetrazines.

Table 1: Effect of Palladium Catalyst on an Analogous Sonogashira Coupling Reaction

Reaction of 3-bromo-6-methyl-1,2,4,5-tetrazine with trimethylsilylacetylene.

| Entry | Palladium Catalyst (5 mol%) | Solvent | Yield of Coupled Product | Reference |

| 1 | Pd(OAc)₂ | Toluene (B28343) | Moderate | libretexts.org |

| 2 | PdCl₂ | Toluene | Moderate | libretexts.org |

| 3 | Pd(PPh₃)₄ | Toluene | Lower Yield | libretexts.org |

Reaction parameters such as the solvent, base, temperature, and the presence of a copper(I) co-catalyst play a critical role in the outcome of the Sonogashira reaction. youtube.com

Solvent: Aprotic polar solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are commonly used. rsc.orglumenlearning.com In some cases, less polar solvents like toluene are also effective. libretexts.org The choice of solvent can influence catalyst solubility and reaction rate.

Base: An amine base, typically triethylamine (B128534) (Et₃N), is crucial. It serves both as a solvent or co-solvent and to neutralize the hydrogen halide byproduct generated during the reaction. rsc.org Other bases such as cesium carbonate (Cs₂CO₃) are used in certain protocols, particularly in copper-free variations.

Temperature: Sonogashira reactions are often performed under mild conditions, ranging from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the substrates. rsc.orgepfl.chlumenlearning.com

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a standard co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This species is believed to facilitate the key transmetalation step with the palladium complex, thereby increasing the reaction rate and allowing for milder conditions. rsc.org

Optimization studies on related heteroaryl halides highlight how tuning these parameters is essential for achieving high yields.

Table 2: Optimization of Reaction Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine

| Catalyst | Ligand | Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 96 | lumenlearning.com |

| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 90 | lumenlearning.com |

| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | DMF | 100 | 85 | lumenlearning.com |

| Pd(PPh₃)₄ | - | CuI | Et₃N | DMF | 100 | 81 | lumenlearning.com |

| Pd(CF₃COO)₂ | PPh₃ | CuI | K₂CO₃ | DMF | 100 | 65 | lumenlearning.com |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | Dioxane | 100 | 78 | lumenlearning.com |

The Sonogashira reaction is compatible with a wide range of functional groups on both the alkyne and the heteroaryl halide. However, its scope is subject to certain limitations.

The primary limitation relates to the reactivity of the halide on the pyridazine (B1198779) ring, which follows the general trend I > Br > Cl >> F. rsc.org 3-Iodo-6-methylpyridazine would be the most reactive substrate, followed by the bromo- and chloro-derivatives. Synthesizing the target compound from 3-chloro-6-methylpyridazine (B130396) would likely require more forcing conditions or highly active catalyst systems.

The reaction tolerates a variety of terminal alkynes, including those bearing silyl (B83357) protecting groups (e.g., trimethylsilylacetylene), aryl groups (e.g., phenylacetylene), and alkyl chains with additional functional groups like alcohols and amines. libretexts.orglumenlearning.com This versatility allows for the synthesis of a broad library of 3-alkynyl-6-methylpyridazine analogs.

Table 3: Substrate Scope for Sonogashira Coupling with an Analogous Heterocycle

Reaction of 3-bromo-6-methyl-1,2,4,5-tetrazine with various terminal alkynes.

| Entry | Alkyne Coupling Partner | Product | Yield (%) | Reference |

| 1 | Trimethylsilylacetylene | 3-Methyl-6-((trimethylsilyl)ethynyl)-1,2,4,5-tetrazine | 65 | libretexts.org |

| 2 | Phenylacetylene | 3-Methyl-6-(phenylethynyl)-1,2,4,5-tetrazine | 85 | libretexts.org |

| 3 | 3,3-Dimethyl-1-butyne | 3-((3,3-Dimethylbut-1-yn-1-yl)-6-methyl-1,2,4,5-tetrazine | 72 | libretexts.org |

| 4 | 3-Butyn-1-ol | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)but-3-yn-1-ol | 60 | libretexts.org |

Other Palladium-Mediated Coupling Approaches

Besides the Sonogashira reaction, other palladium-catalyzed methods could theoretically be employed to form the C(sp)-C(sp2) bond.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide. To synthesize this compound, one could couple 3-halo-6-methylpyridazine with an ethynylstannane reagent, such as (tributylstannyl)acetylene. Stille reactions are known for their tolerance of a wide range of functional groups, but the high toxicity of organotin compounds is a significant drawback.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. The synthesis could proceed via the reaction of 3-halo-6-methylpyridazine with an ethynylzinc halide. Organozinc reagents are more reactive than their organotin counterparts but are also more sensitive to moisture and air.

Organometallic Reagent-Based Syntheses

The synthesis of alkynyl-substituted heteroaromatics can sometimes be achieved through the reaction of a halo-heterocycle with a pre-formed organometallic acetylide, such as an alkynyl Grignard (R-C≡C-MgBr) or alkynyl lithium (R-C≡C-Li) reagent, without the need for a palladium catalyst. These reagents are potent nucleophiles and strong bases. lumenlearning.com

The proposed reaction would involve the direct nucleophilic aromatic substitution of the halide on the 3-halo-6-methylpyridazine ring by the acetylide anion. However, this approach is less common for this type of transformation compared to palladium-catalyzed methods. Several factors can complicate these reactions:

Basicity: Alkynyl Grignard and lithium reagents are extremely strong bases and can induce side reactions, such as deprotonation of the methyl group or elimination pathways, rather than the desired substitution.

Reactivity: The electron-deficient nature of the pyridazine ring could potentially facilitate nucleophilic substitution, but the reaction often requires harsh conditions and may suffer from low yields and poor selectivity.

Functional Group Tolerance: These highly reactive organometallic reagents are incompatible with many functional groups (e.g., alcohols, amides, carboxylic acids), limiting their synthetic utility.

Due to these challenges and the superior efficiency, mildness, and functional group compatibility of palladium-catalyzed cross-coupling reactions, methods like the Sonogashira coupling remain the overwhelmingly preferred strategy for the synthesis of this compound and its analogs.

Precursor Functionalization and Derivatization Routes

The synthesis of this compound often proceeds through the functionalization of a pre-existing pyridazine core. Key steps involve the strategic introduction of halogen atoms, which serve as versatile handles for subsequent cross-coupling reactions (such as Sonogashira coupling to introduce the ethynyl (B1212043) group), and the incorporation of the methyl group.

Synthesis of Halogenated Pyridazine Intermediates

The creation of halogenated pyridazine intermediates is a fundamental step in the synthesis of more complex derivatives. The choice of halogen (chlorine, bromine, or iodine) can influence the reactivity of the intermediate in subsequent reactions. A common precursor for these halogenated compounds is 6-methyl-3(2H)-pyridazinone.

The conversion of 6-methyl-3(2H)-pyridazinone to a halogenated derivative is typically achieved using a suitable halogenating agent. For instance, 3-bromo-6-methylpyridazine (B104355) can be synthesized by treating 6-methyl-3(2H)-pyridazinone with phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus oxychloride (POCl₃). One documented method involves reacting 6-Methyl-3(2H)-pyridazinone with phosphorus tribromide oxide at elevated temperatures. chemicalbook.com The reaction mixture is then carefully quenched with ice water and neutralized to afford the desired 3-bromo-6-methylpyridazine. chemicalbook.com

Similarly, the corresponding chloro-derivative, 3-chloro-6-methylpyridazine, is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its synthesis follows a similar logic, employing chlorinating agents like phosphorus oxychloride (POCl₃) to convert the pyridazinone precursor. These halogenated pyridazines are valuable because the halogen atom allows for selective cross-coupling reactions to build more complex molecules. myskinrecipes.com

The table below summarizes representative synthetic routes for halogenated 6-methylpyridazines starting from 6-methyl-3(2H)-pyridazinone.

| Halogenated Product | Starting Material | Key Reagent(s) | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-6-methylpyridazine | 6-Methyl-3(2H)-pyridazinone | Phosphorus tribromide oxide | Stirred at 70 °C overnight | 31% | chemicalbook.com |

| 3-Chloro-6-methylpyridazine | 6-Methyl-3(2H)-pyridazinone | Phosphorus oxychloride (POCl₃) | Typically heated | N/A | General Knowledge |

Introduction of the Methyl Group via Selective Alkylation

The introduction of a methyl group onto the pyridazine ring is a critical modification that can significantly alter the biological properties of the final compound. acs.org While direct methylation of the pyridazine core is possible, a more common and controlled strategy involves utilizing a starting material that already contains the methyl group. As seen in the synthesis of halogenated intermediates, 6-methyl-3(2H)-pyridazinone is a frequent starting point, where the methyl group is present from the outset. chemicalbook.comchemicalbook.com

However, methods for the direct methylation of nitrogen-containing heterocycles like pyridines have been developed and can be conceptually applied to pyridazines. These reactions often utilize reagents like methanol (B129727) or formaldehyde (B43269) as the source of the methyl group, catalyzed by transition metals such as rhodium. rsc.org Such methods can offer pathways for late-stage functionalization, allowing for the introduction of methyl groups onto a pre-formed heterocyclic ring. rsc.org The "magic methyl" effect, where the addition of a methyl group significantly enhances a molecule's efficacy or metabolic profile, is a well-known concept in medicinal chemistry, making these selective methylation reactions highly valuable. rsc.org

For pyridines, which are structurally related to pyridazines, direct methylation can be achieved at the C-3 and C-5 positions using catalytic conditions that involve temporary dearomatization of the ring. rsc.org Another approach involves the vapor-phase reaction of the heterocycle with methanol at high temperatures over a nickel-based catalyst, which tends to add methyl groups at the alpha position to the nitrogen atom. google.com While these specific methods are documented for pyridines, they highlight the chemical principles that could be adapted for the selective alkylation of pyridazine systems.

Mechanistic Investigations of Reactions Involving 3 Ethynyl 6 Methylpyridazine

Reactivity of the Ethynyl (B1212043) Group

The ethynyl group, a carbon-carbon triple bond, is a region of high electron density, making it susceptible to a variety of addition reactions. Its reactivity in the context of the 3-ethynyl-6-methylpyridazine molecule is influenced by the electron-withdrawing nature of the pyridazine (B1198779) ring.

Hydrohalogenation Reactions and Regiochemical Control

The addition of hydrogen halides (HX) to the ethynyl group of this compound is expected to proceed via an electrophilic addition mechanism. The regioselectivity of this reaction, determining which carbon atom of the alkyne forms a bond with the hydrogen and which with the halogen, is governed by both electronic and steric factors.

The pyridazine ring, being an electron-deficient heteroaromatic system, exerts an electron-withdrawing effect on the ethynyl group. This effect would polarize the triple bond, making the terminal carbon atom (β-carbon) more electron-rich and the carbon atom attached to the pyridazine ring (α-carbon) more electron-poor.

Theoretical Reaction Pathway:

Protonation: The initial step involves the attack of the π-electrons of the triple bond on the electrophilic proton of the hydrogen halide. This can lead to the formation of two possible vinyl carbocation intermediates.

Markovnikov Addition: Protonation of the β-carbon would lead to a more stable carbocation on the α-carbon, which is stabilized by resonance with the pyridazine ring.

Anti-Markovnikov Addition: Protonation of the α-carbon would result in a less stable primary vinyl carbocation on the β-carbon.

Nucleophilic Attack: The halide ion then acts as a nucleophile, attacking the carbocation to form the final vinyl halide product.

Given the electronic influence of the pyridazine ring, the Markovnikov addition is the theoretically favored pathway, leading to the formation of 3-(1-haloethenyl)-6-methylpyridazine.

Expected Regiochemical Outcome of Hydrohalogenation:

| Reactant | Reagent | Major Product | Minor Product |

| This compound | HCl | 3-(1-Chloroethenyl)-6-methylpyridazine | 3-(2-Chloroethenyl)-6-methylpyridazine |

| This compound | HBr | 3-(1-Bromoethenyl)-6-methylpyridazine | 3-(2-Bromoethenyl)-6-methylpyridazine |

| This compound | HI | 3-(1-Iodoethenyl)-6-methylpyridazine | 3-(2-Iodoethenyl)-6-methylpyridazine |

This table represents a theoretical prediction based on established electronic effects. Experimental verification is required.

Cycloaddition Chemistry (e.g., Huisgen Cycloadditions for Triazole Formation)

The ethynyl group of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency and regioselectivity, particularly when catalyzed by copper(I).

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

In the presence of a copper(I) catalyst, the reaction proceeds through a stepwise mechanism rather than a concerted one.

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate.

Coordination of the Azide (B81097): The organic azide coordinates to the copper center.

Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.

Rearrangement and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

This catalytic cycle ensures high regioselectivity, almost exclusively yielding the 1,4-isomer.

Potential Triazole Products from Huisgen Cycloaddition:

| Alkyne | Azide | Catalyst | Expected Product |

| This compound | Benzyl azide | Cu(I) | 1-Benzyl-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole |

| This compound | Phenyl azide | Cu(I) | 4-(6-Methylpyridazin-3-yl)-1-phenyl-1H-1,2,3-triazole |

| This compound | Azidoethane | Cu(I) | 1-Ethyl-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole |

This table illustrates the expected products based on the established mechanism of the CuAAC reaction.

Reactivity of the Pyridazine Core

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. This electronic characteristic dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The pyridazine ring is generally deactivated towards electrophilic attack compared to benzene. The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic. Furthermore, under acidic conditions typical for many EAS reactions, the nitrogen atoms can be protonated, further deactivating the ring. If EAS were to occur, the electrophile would be directed to the positions least deactivated by the nitrogen atoms, which are typically the C4 and C5 positions.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. While this compound itself does not have an obvious leaving group, its derivatives could undergo NAS. The ethynyl and methyl groups are not typical leaving groups in NAS reactions.

Ring Transformation Mechanisms

Pyridazine and its derivatives can undergo ring transformation reactions under specific conditions, often involving strong nucleophiles or thermal/photochemical activation. These transformations can lead to the formation of other heterocyclic systems, such as pyrazoles or pyrimidines. However, without specific experimental data for this compound, any proposed mechanism would be purely speculative.

Intramolecular Cyclization Reactions

The presence of both an ethynyl group and a pyridazine ring within the same molecule opens up the possibility for intramolecular cyclization reactions, especially in derivatives where a suitable reactive partner is introduced. For instance, if a nucleophilic group were to be introduced at the C4 or C5 position of the pyridazine ring, it could potentially attack the ethynyl group in an intramolecular fashion to form a new fused heterocyclic system. The feasibility and outcome of such reactions would depend on the nature of the nucleophile, the length of the tether connecting it to the ring, and the reaction conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Ethynyl-6-methylpyridazine at the atomic and molecular levels.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Analysisnih.govnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of pyridazine (B1198779) derivatives. mdpi.comresearchgate.net Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for accurate geometric optimization and electronic structure analysis. nih.gov These calculations provide the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry, which is essential for all subsequent property calculations. nih.govmdpi.com The analysis of the electronic structure offers a detailed picture of how electrons are distributed within the molecule, which is key to understanding its stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.comscirp.org A smaller energy gap generally implies higher reactivity. scirp.org

For pyridazine derivatives, DFT calculations are routinely used to determine these orbital energies and the corresponding energy gap. mdpi.comresearchgate.net This analysis helps in understanding the charge transfer interactions that can occur within the molecule, which is often responsible for its bioactivity. scirp.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyridazine Derivatives (Calculated via DFT)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline (Benzo[b]pyridine) | -6.646 | -1.816 | 4.83 |

| (E)-3-[1-(2-hydroxyphenylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione | -6.12 | -1.58 | 4.54 |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 |

The distribution of electronic charge within a molecule is fundamental to its reactivity. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. bhu.ac.in These maps identify electron-rich regions (nucleophilic sites), typically colored in shades of red, and electron-poor regions (electrophilic sites), shown in shades of blue. aimspress.combhu.ac.in

Additionally, Mulliken population analysis provides a method to calculate partial atomic charges, further clarifying the charge distribution and helping to predict sites susceptible to nucleophilic or electrophilic attack. bhu.ac.in For instance, in many nitrogen-containing heterocycles, the nitrogen atoms often exhibit negative electrostatic potential, indicating their role as likely sites for electrophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Propertiesrsc.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This method is particularly valuable for simulating and interpreting electronic absorption spectra (like UV-Vis spectra), as it can predict the energies of electronic transitions and their corresponding oscillator strengths. materialsciencejournal.orgresearchgate.net

By calculating the vertical excitation energies, TD-DFT helps to understand how a molecule like this compound interacts with light. researchgate.net These calculations are crucial for designing molecules with specific optical properties for applications in materials science and medicinal chemistry. rsc.orgrsc.org The choice of functional and basis set, as with ground-state DFT, is important for achieving accuracy that correlates well with experimental data. nih.gov

Molecular Dynamics Simulations and Conformation Analysisnih.govresearchgate.net

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility and dynamic behavior in various environments, such as in solution. nih.gov

Conformational analysis, often performed in conjunction with quantum chemical calculations, aims to identify the stable conformations (rotamers) of a molecule and to determine their relative energies. researchgate.net By understanding the different shapes a molecule can adopt and the energy barriers between them, researchers can gain insights into its biological activity and interaction with other molecules. For complex pyridazine derivatives, computational methods have been used to calculate the Gibbs free energies of different conformers to predict their population ratios. researchgate.net

Mechanistic Insights from Computational Modeling of Reactionswikipedia.org

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products. wikipedia.org

For pyridazine derivatives, these studies can reveal the intricate details of reactions such as nucleophilic substitutions or cycloadditions. wuxibiology.comnih.gov Understanding the reaction mechanism at a molecular level is essential for optimizing reaction conditions, predicting the formation of byproducts, and designing novel synthetic routes to new and useful compounds. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Research into various pyridazine derivatives has successfully employed 2D-QSAR methodologies to correlate molecular descriptors with specific biological activities. These studies underscore the importance of physicochemical and topological descriptors in determining the activity of these compounds.

A notable QSAR study was conducted on a series of novel 3,6-disubstituted pyridazine derivatives to elucidate the structural requirements for their vasorelaxant activity. nih.gov The researchers developed a statistically significant QSAR model that could predict the vasorelaxant properties of these compounds. The robustness of the model was confirmed through various statistical measures. nih.gov

The key statistical parameters for the developed QSAR model are presented in the interactive table below:

| Statistical Parameter | Value |

| Number of Compounds (N) | 32 |

| Number of Descriptors (n) | 6 |

| Coefficient of Determination (R²) | 0.811782 |

| Cross-validated R² (Leave-One-Out) | 0.7153 |

| Cross-validated R² (Leave-Many-Out) | 0.7209 |

| F-statistic | 17.9708 |

| s² | 9.65226 x 10⁻⁸ |

This table summarizes the statistical validation of a QSAR model for vasorelaxant pyridazine derivatives. nih.gov

Although the specific descriptors for this model are not detailed in the available abstract, QSAR studies on other nitrogen-containing heterocycles, such as pyridazinone derivatives, have highlighted the significance of parameters like the total energy of the molecule (AE) and the logarithm of the partition coefficient (log P). asianpubs.org In one such study on the fungicidal activities of pyridazinone derivatives, it was found that higher total energy and lower log P were correlated with increased activity. asianpubs.org This suggests that both electronic properties and lipophilicity are crucial factors governing the biological effects of this family of compounds.

These examples demonstrate the potential of QSAR modeling to guide the development of pyridazine-based compounds for various therapeutic applications. By identifying the key molecular features that influence a desired biological activity, QSAR can facilitate the rational design of new derivatives of this compound with enhanced potency and selectivity.

Applications in Advanced Materials Science

Conjugated Systems and Optoelectronic Materials

The integration of the pyridazine (B1198779) moiety into extended π-conjugated systems is a key strategy in the development of novel optoelectronic materials. The inherent electron-deficient nature of the pyridazine ring allows it to function effectively as an electron-acceptor unit in donor-acceptor (D-A) molecular architectures, which are fundamental to the performance of many organic electronic devices.

The pyridazine core is increasingly being explored for its potential in high-performance Organic Light-Emitting Diodes (OLEDs), particularly for creating emitters that utilize Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100% in purely organic emitters.

The design of efficient light-emitting materials based on pyridazine-ethynyl scaffolds follows the donor-acceptor (D-A) principle. In this design, the electron-deficient pyridazine acts as the acceptor (A), while an electron-rich moiety serves as the donor (D). The ethynyl (B1212043) group often acts as a rigid and effective π-conjugated linker, facilitating electronic communication between the donor and acceptor units.

Key design principles include:

Donor-Acceptor Architecture: The intrinsic electron-deficient character of the pyridazine ring makes it a strong acceptor. nih.govmdpi.com When combined with suitable electron-donating groups (such as phenoxazine, carbazole, or dihydroacridine), it promotes the formation of an intramolecular charge transfer (ICT) state upon excitation. rsc.orgfrontiersin.orgnih.gov

Small Singlet-Triplet Splitting (ΔEST): A crucial goal of the D-A design is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. A small ΔEST facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, which is the cornerstone of TADF. frontiersin.orgnih.gov

Molecular Rigidity and Conformation: The geometry of the molecule, including the dihedral angles between the donor and acceptor units, plays a significant role in its photophysical properties. A twisted conformation can help to separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which contributes to a smaller ΔEST. mdpi.com The ethynyl linker provides a linear, rigid connection that helps define the molecular geometry.

Pyridazine-based D-A molecules can exhibit strong ICT fluorescence. frontiersin.org The emission color can be tuned by varying the strength of the donor and acceptor moieties. For TADF emitters, key performance metrics include the photoluminescence quantum yield (PLQY), the rate of reverse intersystem crossing (kRISC), and the lifetime of the delayed fluorescence. While specific data for 3-ethynyl-6-methylpyridazine is not available, research on related pyridazine-based TADF emitters demonstrates their potential. For example, a D-A-D emitter combining a pyridazine acceptor with two phenoxazine donors (dPXZMePydz) shows a high kRISC and a short delayed fluorescence lifetime. frontiersin.orgnih.gov

The performance of such materials in OLEDs is evaluated by their external quantum efficiency (EQE), which measures the ratio of photons emitted to electrons injected. An OLED based on the dPXZMePydz emitter demonstrated efficient triplet harvesting via the TADF mechanism. nih.gov

| Compound | PLQY (Toluene) | Delayed Lifetime (τd) | kRISC | Max EQE of Device | Reference |

|---|---|---|---|---|---|

| dPXZMePydz | 10.9% | <500 ns | 3.9 x 106 s-1 | >5.8% | nih.govfrontiersin.org |

| 2PO-PYD | <1% | 93 ns | - | - | nih.gov |

| 2AC-PYD | <1% | 143 ns | - | - | nih.gov |

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This property is highly valuable for applications such as 3D microfabrication, optical data storage, and bio-imaging. Materials with large TPA cross-sections (σ₂) are actively sought. The TPA cross-section is typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). nih.gov

Extended π-conjugated systems, particularly those involving metal-ethynyl linkages or strong donor-acceptor architectures, are known to exhibit significant TPA activity. nih.govacs.org While the ethynyl-pyridazine structure is a candidate for exhibiting TPA, specific experimental data for this compound or its derivatives are not prominently available in current literature.

Molecular wires are single molecules or chains of molecules designed to conduct electrical current. They are fundamental building blocks for the field of molecular electronics. The primary requirement for a molecular wire is an extended, unbroken π-conjugated system that allows for charge carriers (electrons or holes) to be transported from one end of the molecule to the other. nih.gov

The charge transport mechanism can occur via coherent tunneling over short distances or incoherent hopping over longer distances. acs.org The structure of this compound, featuring aromatic rings linked by a π-conducting ethynyl bridge, makes it a potential component for constructing such molecular wires. By polymerizing or linking these units, it is theoretically possible to create oligomeric or polymeric chains capable of charge transport. However, specific studies on the fabrication of molecular wires using this compound as the primary building block are not yet reported.

Integration into Organic Light-Emitting Devices (OLEDs) and Display Technologies

Self-Assembly and Supramolecular Architectures

The pyridazine ring, with its defined geometry and nitrogen lone pairs, can act as a versatile building block in supramolecular chemistry. The formation of ordered, non-covalently bonded assemblies is driven by interactions such as π-stacking, hydrogen bonding, and other electrostatic interactions.

Research on related pyridazine derivatives has shown that their structure can effectively direct their organization in the solid state. For instance, 3,6-bis(4-triazolyl)pyridazines have been shown to form well-defined packing structures in the crystalline state. nih.gov The supramolecular organization is controlled by a combination of π-stacking and C-H···π interactions. By modifying peripheral substituents, for example through fluorination, it is possible to tune these intermolecular forces to produce specific packing motifs, such as herringbone or lamellar arrangements. nih.gov This demonstrates the potential of the pyridazine core to serve as a programmable element for designing crystalline materials with tailored electronic properties for applications in organic electronics. nih.gov

Polymer Science Applications as Monomers and Building Blocks

Due to the lack of published research, there are no detailed findings or data to report on the application of this compound in polymer science. The potential for this compound to act as a monomer, likely through the polymerization of its ethynyl group to form a conjugated polymer, remains unexplored in the available scientific literature.

Consequently, no data tables summarizing polymer structures, molecular weights, thermal properties, or mechanical properties derived from this compound can be provided. The synthesis methods, such as transition-metal catalyzed polymerization of the acetylene (B1199291) group, which are common for ethynyl-containing monomers, have not been applied to this specific compound according to accessible records.

Medicinal Chemistry and Pharmacological Investigations

Targeting Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5)

The metabotropic glutamate receptor 5 is implicated in a variety of neurological and psychiatric conditions, making it a significant target for drug discovery. Researchers have extensively explored Negative Allosteric Modulators (NAMs) as a therapeutic strategy. These NAMs bind to a site on the receptor distinct from the glutamate binding site, offering a more subtle and potentially safer way to modulate receptor activity.

Development of Negative Allosteric Modulators (NAMs)

The development of mGlu5 NAMs has led to the identification of several key structural scaffolds. Compounds such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-4-thiazolyl)ethynyl)pyridine (MTEP) have served as important pharmacological tools and starting points for the design of new analogs. The core structure of an ethynyl-linked aromatic or heteroaromatic ring is a common feature in many potent mGlu5 NAMs. However, specific research detailing the synthesis and evaluation of 3-Ethynyl-6-methylpyridazine as an mGlu5 NAM is absent from the reviewed literature.

Elucidation of Structure-Activity Relationships (SAR) for Receptor Binding and Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For mGlu5 NAMs, SAR studies have explored modifications to the core scaffold, the terminal aromatic ring, and the linker. These studies have provided valuable insights into the molecular determinants of receptor binding and functional activity. For instance, the position and nature of substituents on the heterocyclic ring can significantly impact a compound's affinity and efficacy. Without dedicated studies on this compound, its specific SAR profile for mGlu5 remains uncharacterized.

Ligand-Receptor Interaction Analysis and Allosteric Site Characterization

Understanding how ligands interact with their target receptor at a molecular level is fundamental to rational drug design. Computational modeling, site-directed mutagenesis, and X-ray crystallography have been employed to characterize the allosteric binding site of mGlu5. These studies have revealed key amino acid residues that are critical for the binding of various NAMs. While these general models of the mGlu5 allosteric site exist, the specific binding mode and key interactions of this compound within this site have not been investigated.

Radiotracer Development for Positron Emission Tomography (PET) Imaging

PET imaging is a powerful non-invasive technique that allows for the visualization and quantification of molecular targets in the living brain. The development of specific radiotracers is essential for studying the distribution and density of receptors like mGlu5 in both healthy and diseased states, and for aiding in the development of new drugs.

Synthesis of Radiolabeled this compound Analogs

The synthesis of a PET radiotracer involves labeling a target molecule with a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18. This process requires specialized radiochemistry techniques to achieve high radiochemical yield, purity, and specific activity within the short half-life of the radionuclide. There are no published reports detailing the successful radiosynthesis of any analogs of this compound for PET imaging.

Application in Neuroimaging and Drug Discovery

Radiotracers targeting mGlu5 have been instrumental in advancing our understanding of its role in various neuropsychiatric disorders. These imaging agents are used to measure receptor occupancy by new drug candidates, providing crucial information on dose-response relationships and target engagement in clinical trials. The absence of a developed radiotracer based on the this compound scaffold means it has not been utilized in neuroimaging studies or as a tool in drug discovery pipelines.

Exploration of Other Therapeutic Potentials (e.g., Kinase Inhibition, Antiproliferative Activity)

Following an extensive review of publicly available scientific literature, no specific research studies detailing the kinase inhibition or antiproliferative activity of this compound were identified. While the broader class of pyridazine (B1198779) derivatives has been a subject of interest in medicinal chemistry for the development of kinase inhibitors and anticancer agents, research explicitly investigating the therapeutic potential of this compound in these areas appears to be limited or not published in the sources accessed.

The pyridazine scaffold is a recognized pharmacophore, and various derivatives have been synthesized and evaluated for their biological activities. For instance, research on related structures such as imidazo[1,2-b]pyridazine (B131497) derivatives has shown promise in the inhibition of various kinases. Similarly, other modifications of the pyridazine ring have led to compounds with demonstrated antiproliferative effects against several cancer cell lines.

However, the specific combination of an ethynyl (B1212043) group at the 3-position and a methyl group at the 6-position of the pyridazine ring, as found in this compound, has not been the subject of detailed pharmacological investigation in the context of kinase inhibition or antiproliferative activity within the reviewed literature. Consequently, there is no available data to present in tabular format or to form a detailed discussion on its specific research findings in these therapeutic areas.

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of 3-Ethynyl-6-methylpyridazine, distinct signals are expected to correspond to the different types of protons in the molecule. The pyridazine (B1198779) ring protons are anticipated to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm, with their specific chemical shifts influenced by the nitrogen atoms and the ethynyl (B1212043) substituent. The methyl group protons would likely produce a singlet at approximately 2.5-3.0 ppm. The proton of the terminal alkyne (the ethynyl proton) is expected to resonate as a sharp singlet in the range of 3.0-3.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The carbon atoms of the pyridazine ring are expected to appear in the downfield region (120-160 ppm). The methyl carbon would show a signal in the upfield region (around 20-25 ppm). The two carbons of the ethynyl group would have characteristic chemical shifts in the range of 70-90 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons on the pyridazine ring, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

| Technique | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~7.0-9.0 | Pyridazine ring protons |

| ~3.0-3.5 | Ethynyl proton (-C≡C-H) | |

| ~2.5-3.0 | Methyl protons (-CH₃) | |

| Note: Specific shifts and coupling constants depend on the solvent used. | ||

| ¹³C NMR | ~120-160 | Pyridazine ring carbons |

| ~70-90 | Ethynyl carbons (-C≡C-) | |

| ~20-25 | Methyl carbon (-CH₃) | |

| Note: All values are predictive and based on typical ranges for these functional groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₆N₂.

The exact mass of this compound is 118.0531 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this value, which in turn verifies the elemental composition of the molecule. Under electron impact (EI) ionization, the molecule would form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) or other neutral fragments, leading to characteristic daughter ions that help to confirm the structure.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆N₂ | |

| Molecular Weight | 118.14 g/mol | |

| Monoisotopic (Exact) Mass | 118.0531 Da | |

| Expected Molecular Ion (M⁺˙) | m/z 118 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The pyridazine ring, being an aromatic heterocycle with π-bonds and nitrogen atoms containing non-bonding electrons (n-electrons), is the primary chromophore in this compound.

The spectrum is expected to show absorptions corresponding to π → π* transitions, which are typically intense and occur at shorter wavelengths, and n → π* transitions, which are generally less intense and appear at longer wavelengths. The ethynyl group extends the conjugation of the π-system, which can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). The exact position and intensity of these absorptions are dependent on the solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would include a sharp, weak absorption around 3300 cm⁻¹ due to the stretching vibration of the terminal alkyne C-H bond (≡C-H). The carbon-carbon triple bond (C≡C) stretch is expected to appear as a weak to medium band in the 2100-2260 cm⁻¹ region. Absorptions corresponding to C-H stretching of the methyl group and the pyridazine ring would be observed just below and just above 3000 cm⁻¹, respectively. The region between 1400-1600 cm⁻¹ would contain bands from the C=C and C=N stretching vibrations of the pyridazine ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Terminal Alkyne C-H Stretch | ~3300 | Sharp, Weak |

| sp² C-H Stretch (Aromatic) | ~3000-3100 | Variable |

| sp³ C-H Stretch (Methyl) | ~2850-3000 | Medium |

| Alkyne C≡C Stretch | ~2100-2260 | Weak to Medium |

| Aromatic C=C and C=N Stretch | ~1400-1600 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). This data would unambiguously confirm the molecular structure and provide insights into the packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding or π-π stacking.

Chromatographic Methods (HPLC, GC-MS) for Purity and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of this compound. A suitable method, likely involving a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed. The compound would elute at a specific retention time, and its purity would be assessed by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile compound, this compound could also be analyzed by GC-MS. This technique separates the compound from any volatile impurities in a gas chromatograph before it enters a mass spectrometer for detection and identification. The resulting data provides both the retention time (from GC) and the mass spectrum of the compound, confirming its identity and purity simultaneously.

Future Research Directions and Interdisciplinary Perspectives

Innovative Synthetic Methodologies and Sustainable Chemical Processes

The future synthesis of 3-Ethynyl-6-methylpyridazine and its derivatives is poised to embrace principles of green chemistry and process intensification. While classical methods for constructing the pyridazine (B1198779) ring, such as those involving hydrazine (B178648) condensation with 1,4-dicarbonyl compounds, remain fundamental, the focus will shift towards more efficient and environmentally benign approaches.

A promising direction lies in the application of modern cross-coupling reactions to introduce the ethynyl (B1212043) moiety. Palladium-catalyzed Sonogashira coupling of a halogenated 6-methylpyridazine precursor with a suitable acetylene (B1199291) source represents a highly efficient and modular strategy. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for late-stage functionalization.

Furthermore, the development of metal-free synthetic routes, such as aza-Diels-Alder reactions, offers a sustainable alternative for constructing the pyridazine core. These methods often proceed with high regioselectivity and under neutral conditions, reducing the reliance on heavy metal catalysts and simplifying purification processes.

The ethynyl group itself serves as a versatile handle for further chemical transformations. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for conjugating this compound to other molecules with high efficiency and specificity. This opens up possibilities for creating complex molecular architectures for various applications.

Future research will likely focus on optimizing these synthetic strategies to improve yields, reduce reaction times, and minimize waste. The exploration of flow chemistry and microwave-assisted synthesis could also play a significant role in developing scalable and sustainable processes for the production of this compound and its derivatives.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Precursors | Key Advantages | Potential Challenges |

| Sonogashira Coupling | Halogenated 6-methylpyridazine, Terminal alkyne | High efficiency, Mild reaction conditions, Broad functional group tolerance | Requirement for palladium and copper catalysts |

| Aza-Diels-Alder Reaction | 1,2,3-Triazine derivatives, 1-Propynylamines | Metal-free, High regioselectivity, Neutral conditions | Substrate scope may be limited |

| Click Chemistry (CuAAC) | This compound, Organic azide (B81097) | High yield, High specificity, Mild aqueous conditions | Requires pre-synthesis of the azide partner |

Expansion into Novel Material Applications with Enhanced Functionality

The inherent electronic properties of the pyridazine ring, coupled with the reactive ethynyl group, make this compound a compelling building block for novel materials. The electron-deficient nature of the pyridazine core can be harnessed to create materials with interesting optoelectronic properties.

One area of exploration is the development of organic semiconductors. The extended π-conjugation that can be achieved through polymerization or derivatization of the ethynyl group could lead to materials with suitable charge transport characteristics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The methyl group can also be strategically modified to tune the solubility and processing characteristics of these materials.

Furthermore, the ethynyl group provides a reactive site for the creation of advanced polymers and networked materials. Polymerization of this compound could lead to novel polymers with unique thermal and mechanical properties. Additionally, its use as a cross-linking agent in polymer matrices could enhance their stability and performance.

The ability to functionalize the pyridazine ring and the ethynyl group also opens doors for the design of chemosensors. By incorporating specific recognition motifs, materials derived from this compound could be designed to selectively bind to and detect various analytes, with the pyridazine core potentially acting as a signaling unit.

Future research in this area will involve the synthesis and characterization of new materials derived from this compound, with a focus on understanding the structure-property relationships that govern their performance in various applications.

Rational Design of Next-Generation Pharmacological Agents

The pyridazine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. The unique combination of the pyridazine core, a methyl group, and a reactive ethynyl handle in this compound provides a promising starting point for the rational design of next-generation pharmacological agents.

The ethynyl group is particularly attractive for its ability to form covalent bonds with specific amino acid residues in protein targets, leading to potent and irreversible inhibition. This strategy has been successfully employed in the development of various targeted therapies. The methyl group, on the other hand, can influence the compound's pharmacokinetic properties, such as metabolic stability and oral bioavailability.

Computational modeling and structure-based drug design will be instrumental in identifying potential biological targets for derivatives of this compound. By understanding the binding modes and structure-activity relationships (SAR) of related pyridazine-containing drugs, researchers can rationally design novel compounds with improved potency and selectivity.

For instance, the pyridazine core is known to interact with various kinases, and the ethynyl group could be positioned to form a covalent bond with a nearby cysteine residue in the active site. This approach could lead to the development of highly selective kinase inhibitors for the treatment of cancer and other diseases.

Table 2: Potential Pharmacological Applications of this compound Derivatives

| Therapeutic Area | Potential Target | Rationale for Activity |

| Oncology | Kinases (e.g., FGFR1), Cyclin-dependent kinases (CDKs) | Covalent inhibition via the ethynyl group, established activity of pyridazine core. |

| Inflammation | Cyclooxygenase (COX) enzymes | Known anti-inflammatory properties of pyridazinone derivatives. |

| Infectious Diseases | Bacterial or viral enzymes | Broad-spectrum antimicrobial activity observed in other pyridazine analogs. |

| Cardiovascular Diseases | Vasodilatory targets | Vasorelaxant properties have been reported for some pyridazine derivatives. |

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The journey of this compound from a promising scaffold to a clinically viable drug can be significantly accelerated through the integration of high-throughput screening (HTS) and artificial intelligence (AI).

HTS allows for the rapid screening of large libraries of compounds derived from this compound against a multitude of biological targets. This can quickly identify "hit" compounds with desired biological activity, providing valuable starting points for lead optimization. The modular nature of the synthesis of these derivatives, particularly through click chemistry, is well-suited for the creation of diverse compound libraries for HTS campaigns.

AI and machine learning algorithms can play a transformative role in analyzing the vast datasets generated from HTS. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, guiding the synthesis of more potent and selective analogs. AI can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, reducing the likelihood of late-stage failures in drug development.

Furthermore, generative AI models can be employed for the de novo design of novel pyridazine derivatives with optimized properties. By learning from existing chemical and biological data, these models can propose new molecular structures that are predicted to have high affinity for a specific target and favorable drug-like properties.

常见问题

Q. What are the optimal reaction conditions for synthesizing 3-Ethynyl-6-methylpyridazine with high yield?

Methodological Answer: The synthesis of this compound involves coupling reactions, such as Sonogashira coupling, between halogenated pyridazine precursors and terminal alkynes. Key variables include:

- Catalyst system : Pd(PPh₃)₄/CuI is commonly used for cross-coupling reactions .

- Solvent : THF or DMF under inert atmospheres (N₂/Ar) to prevent side reactions .

- Temperature : Moderate heating (60–80°C) balances reactivity and stability of the ethynyl group.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Confirm yield optimization using HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., ethynyl proton at δ ~2.5–3.5 ppm; pyridazine ring protons at δ 7.0–8.5 ppm) .

- FT-IR : Confirms C≡C stretch (~2100 cm⁻¹) and pyridazine ring vibrations .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for structural validation (e.g., C≡C bond length ~1.20 Å) .

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer:

- Stability Tests : Conduct accelerated degradation studies in buffers (pH 2–12) at 25–60°C. Monitor decomposition via UV-Vis spectroscopy (λ ~260 nm for pyridazine absorption) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C for similar pyridazines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

Methodological Answer:

-

Modification Sites : Functionalize the ethynyl group (e.g., click chemistry with azides) or methyl group (oxidation to carboxylic acid) to alter hydrophobicity/reactivity .

-

Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate substituent effects with IC₅₀ values .

-

Data Table :

Derivative Substituent IC₅₀ (μM) LogP Parent None 10.2 1.8 Derivative A -COOH 5.4 0.9 Derivative B -Triazole 8.7 2.1

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model ligand-protein binding (e.g., ATP-binding pockets). Prioritize poses with lowest binding energies (ΔG ≤ -8 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å indicates stable binding) .

Q. How can contradictory bioassay results for this compound be resolved?

Methodological Answer:

- Control Experiments : Verify assay reproducibility using positive/negative controls (e.g., staurosporine for kinase inhibition).

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) to measure direct binding kinetics (ka/kd) .

Q. What role does the ethynyl group play in the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Perform B3LYP/6-311+G(d,p) calculations to map HOMO/LUMO distributions. The ethynyl group lowers LUMO energy (-1.8 eV vs. -1.5 eV for non-ethynyl analogs), enhancing electrophilicity .

- Electrochemical Studies : Cyclic voltammetry reveals oxidation peaks at +0.9 V (vs. Ag/AgCl), indicating redox activity relevant to catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。